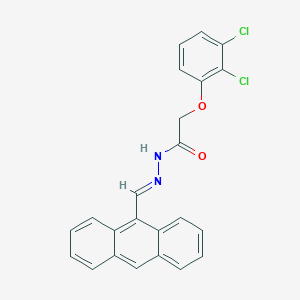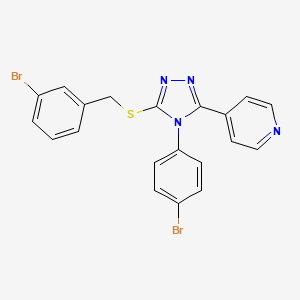![molecular formula C17H19N3OS B12020945 (2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide](/img/structure/B12020945.png)
(2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE is a chemical compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol It is a derivative of benzaldehyde and thiosemicarbazone, characterized by the presence of a benzyloxy group and an ethylthiosemicarbazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE typically involves the reaction of 3-(benzyloxy)benzaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the thiosemicarbazone moiety can interact with cellular thiol groups, leading to the inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(ALLYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE: Similar structure but with an allyloxy group instead of a benzyloxy group.
3-(BENZYLOXY)BENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE: Similar structure but with a phenylthiosemicarbazone moiety.
2-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE: Similar structure but with the benzyloxy group at the 2-position.
Uniqueness
3-(BENZYLOXY)BENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE is unique due to the specific positioning of the benzyloxy group and the ethylthiosemicarbazone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3OS/c1-2-18-17(22)20-19-12-15-9-6-10-16(11-15)21-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H2,18,20,22)/b19-12+ |
InChI Key |
AILLLNAGIOUBEC-XDHOZWIPSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12020874.png)
![[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12020884.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12020890.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020891.png)
![4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12020894.png)

![9'-Bromo-1-methyl-2'-(naphthalen-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12020901.png)



![5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020934.png)

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020944.png)

